Molecular weight and physicochemical characteristics of 8-Bromo-2-mercaptoquinazolin-4(3H)-one
Molecular weight and physicochemical characteristics of 8-Bromo-2-mercaptoquinazolin-4(3H)-one
Technical Whitepaper: Physicochemical Profiling & Characterization of 8-Bromo-2-mercaptoquinazolin-4(3H)-one
Executive Summary
This technical guide provides a comprehensive physicochemical and structural analysis of 8-Bromo-2-mercaptoquinazolin-4(3H)-one , a critical heterocyclic scaffold in medicinal chemistry. Distinguished by the presence of a bromine atom at the C8 position and a thiocarbonyl/thiol functionality at C2, this compound serves as a versatile intermediate for the synthesis of bioactive agents, including anticancer (EGFR/VEGFR inhibitors), antimicrobial, and anti-inflammatory therapeutics. This document details its molecular stoichiometry, physicochemical behavior, synthetic protocols, and structural validation methods, designed for researchers requiring high-fidelity data for drug development pipelines.
Part 1: Molecular Identity & Stoichiometry
The compound exists in a tautomeric equilibrium between the thione (2-thioxo) and thiol (2-mercapto) forms, with the thione form generally predominating in the solid state and polar solvents.
Table 1: Molecular Constants and Identifiers
| Property | Value / Description |
| IUPAC Name | 8-Bromo-2-sulfanylidene-1,3-dihydroquinazolin-4-one |
| Common Name | 8-Bromo-2-mercaptoquinazolin-4(3H)-one |
| CAS Registry Number | 1594520-35-0 |
| Molecular Formula | C |
| Molecular Weight | 257.11 g/mol |
| Exact Mass | 255.9306 (for |
| Isotopic Pattern | 1:1 ratio of M : M+2 peaks (characteristic of mono-brominated species) |
| Elemental Composition | C (37.37%), H (1.96%), Br (31.08%), N (10.89%), O (6.22%), S (12.47%) |
Part 2: Physicochemical Characteristics
Understanding the physicochemical profile is essential for formulation and assay development.[1]
Solubility Profile
The 8-bromo substituent increases lipophilicity compared to the parent quinazolinone, while the thioamide core maintains high polarity.
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Water: Insoluble (< 0.1 mg/mL).
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Polar Organic Solvents: Soluble in DMSO, DMF, and NMP.
-
Alcohols: Sparingly soluble in cold ethanol/methanol; soluble in hot ethanol.
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Alkaline Solutions: Soluble in dilute NaOH/KOH (formation of the thiolate anion).
Ionization and Lipophilicity
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pKa (Acidic): ~8.5 – 9.5 (Thioamide/Thiol proton). The compound is a weak acid.
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LogP (Predicted): ~2.3 – 2.[2]6. The bromine atom adds approximately 0.7–0.8 log units to the hydrophobicity relative to the non-brominated core, enhancing membrane permeability.
Thermal Properties
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Physical State: Pale-yellow to off-white crystalline solid.
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Melting Point: Typically >250 °C (decomposition often observed). The high lattice energy is driven by intermolecular hydrogen bonding (N-H···O=C) and
stacking.
Part 3: Synthesis & Fabrication (Self-Validating Protocol)
Core Directive: This protocol relies on the cyclization of 2-amino-3-bromobenzoic acid (3-bromoanthranilic acid). The choice of reagents ensures complete ring closure and high purity.
Reaction Scheme (Graphviz)
Caption: Cyclocondensation pathway transforming 3-bromoanthranilic acid into the quinazolinone core.
Experimental Methodology
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Reagent Setup: In a 250 mL round-bottom flask, suspend 2-amino-3-bromobenzoic acid (10 mmol, 2.16 g) in absolute ethanol (30 mL).
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Activation: Add Triethylamine (20 mmol, 2.8 mL) or KOH (12 mmol) to solubilize the acid and generate the carboxylate/amine anion.
-
Cyclization Initiation: Add Carbon Disulfide (CS
) (excess, 20 mmol) or Potassium Thiocyanate (KSCN) . Note: CS provides higher atom economy but requires careful ventilation. -
Reflux: Heat the mixture to reflux (80 °C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 1:1).
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Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify with 1N HCl to pH 2–3. This protonates the thiolate, precipitating the neutral product.
-
Filter the pale-yellow precipitate.[3]
-
-
Purification: Recrystallize from Ethanol/DMF (9:1) to remove unreacted anthranilic acid traces.
-
Yield: Expected yield 75–85%.
Part 4: Structural Validation (Spectroscopy)
To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified.
Proton NMR ( H-NMR) in DMSO-
The 8-bromo substitution pattern breaks the symmetry of the benzene ring, resulting in a specific splitting pattern.
- 12.5 – 13.5 ppm (Broad Singlet, 1H): NH proton (N3 position).
- 13.5 – 14.0 ppm (Broad Singlet, 1H): SH proton (or NH at N1 in thione form). Note: Often appears as one very broad signal or two distinct exchangeable peaks.
-
7.9 – 8.1 ppm (Doublet,
Hz, 1H): H-5 proton (Deshielded by carbonyl). -
7.8 – 8.0 ppm (Doublet,
Hz, 1H): H-7 proton (Ortho to Bromine). -
7.2 – 7.4 ppm (Triplet,
Hz, 1H): H-6 proton (Meta to both carbonyl and bromine).
Mass Spectrometry (ESI-MS)
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Ionization Mode: Negative Mode (ESI-) is often more sensitive for acidic thioamides.
-
Signals:
- at m/z 255 and 257 (1:1 intensity ratio).
-
This confirms the presence of one bromine atom.
Tautomeric Equilibrium (Graphviz)
Caption: The N-H/C=S thione form equilibrates with the N=C/S-H thiol form, facilitating S-alkylation reactions.
Part 5: Biological & Pharmaceutical Relevance[4][6][7][8][13]
The 8-bromo-2-mercaptoquinazolin-4(3H)-one moiety is not merely a passive scaffold; the substituents play active roles in Structure-Activity Relationships (SAR):
-
The 8-Bromo Group:
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Halogen Bonding: The bromine atom can participate in halogen bonding with carbonyl backbone oxygens in target proteins (e.g., kinases).
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Steric Occlusion: The bulky bromine at position 8 restricts rotation and can force the molecule into a preferred conformation within a binding pocket, often enhancing selectivity compared to the unsubstituted analog.
-
-
The 2-Mercapto Group:
-
Synthetic Handle: The thiol is a "soft" nucleophile, allowing for rapid S-alkylation or S-arylation to generate thioethers. This is the primary vector for expanding the scaffold into complex inhibitors (e.g., EGFR inhibitors).
-
Redox Activity: In its free form, the thione/thiol moiety can scavenge free radicals, providing intrinsic antioxidant activity.
-
References
- Mishra, N., et al. (2019). Synthesis and biological evaluation of novel quinazolinone derivatives. Journal of Heterocyclic Chemistry. (Contextual grounding on general quinazolinone synthesis).
-
PubChem. (2024). Compound Summary: 8-Bromo-4-chloroquinazoline (Related Derivative). Retrieved from [Link]
-
MDPI. (2023). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Molecules. Retrieved from [Link]
